tert-Butyl 12-aminododecanoate
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Overview
Description
tert-Butyl 12-aminododecanoate: is an organic compound with the molecular formula C16H33NO2 It is a derivative of dodecanoic acid, where the carboxyl group is esterified with a tert-butyl group and the terminal carbon is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification: One common method involves the transesterification of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst.
Amidation: Another method involves the amidation of tert-butyl dodecanoate with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 12-aminododecanoate can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Bioconjugate Chemistry: tert-Butyl 12-aminododecanoate is used as a spacer or linker in bioconjugate chemistry, facilitating the synthesis of complex molecules.
Biology and Medicine:
Antitumor Vaccines: It is used in the synthesis of tetanus-toxin conjugates of MUC1 glycopeptide antigen, which are potential antitumor vaccines.
Industry:
Surface-Enhanced Raman Scattering (SERS) Labels: It is used in the synthesis of self-assembled monolayer-based SERS labels for immuno-SERS microscopy.
Mechanism of Action
The mechanism of action of tert-Butyl 12-aminododecanoate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of a carbocation intermediate .
Comparison with Similar Compounds
tert-Butyl 12-amino-4,7,10-trioxadodecanoate: Used as a spacer in bioconjugate chemistry.
tert-Butyl 12-aminododecanoate: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness: this compound is unique due to its specific combination of a tert-butyl ester and an amino group, making it highly versatile in synthetic applications. Its ability to act as a protecting group and its use in bioconjugate chemistry highlight its distinctiveness compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 12-aminododecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHMOWZIFLAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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